Cas no 82413-58-9 (Benzaldehyde, 4-[(diethylamino)methyl]-)
Benzaldehyde, 4-[(diethylamino)methyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 4-[(diethylamino)methyl]-
- 4-(diethylaminomethyl)benzaldehyde
- 82413-58-9
- SCHEMBL2043393
- 4-((diethylamino)methyl)benzaldehyde
- RXQRWFHYALUBCC-UHFFFAOYSA-N
- DB-396127
- CS-0330991
- 4-[(diethylamino)methyl]benzaldehyde
- AKOS006370539
-
- MDL: MFCD18453427
- Inchi: 1S/C12H17NO/c1-3-13(4-2)9-11-5-7-12(10-14)8-6-11/h5-8,10H,3-4,9H2,1-2H3
- InChI Key: RXQRWFHYALUBCC-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(=CC=1)CN(CC)CC
Computed Properties
- Exact Mass: 191.131014166g/mol
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 20.3Ų
Benzaldehyde, 4-[(diethylamino)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427223-1 g |
4-[(Diethylamino)methyl]benzaldehyde |
82413-58-9 | 1 g |
€594.40 | 2023-07-18 | ||
| abcr | AB427223-5 g |
4-[(Diethylamino)methyl]benzaldehyde |
82413-58-9 | 5g |
€1,373.40 | 2023-07-18 | ||
| abcr | AB427223-1g |
4-[(Diethylamino)methyl]benzaldehyde; . |
82413-58-9 | 1g |
€1555.10 | 2025-04-16 | ||
| abcr | AB427223-5g |
4-[(Diethylamino)methyl]benzaldehyde |
82413-58-9 | 5g |
€1373.40 | 2023-09-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401661-1g |
4-((Diethylamino)methyl)benzaldehyde |
82413-58-9 | 97% | 1g |
¥2520.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401661-5g |
4-((Diethylamino)methyl)benzaldehyde |
82413-58-9 | 97% | 5g |
¥6480.00 | 2024-07-28 | |
| Crysdot LLC | CD12028139-1g |
4-((Diethylamino)methyl)benzaldehyde |
82413-58-9 | 97% | 1g |
$437 | 2024-07-24 | |
| Crysdot LLC | CD12028139-5g |
4-((Diethylamino)methyl)benzaldehyde |
82413-58-9 | 97% | 5g |
$1177 | 2024-07-24 | |
| Ambeed | A127567-100mg |
4-((Diethylamino)methyl)benzaldehyde |
82413-58-9 | 97% | 100mg |
$65.0 | 2025-04-16 | |
| Ambeed | A127567-250mg |
4-((Diethylamino)methyl)benzaldehyde |
82413-58-9 | 97% | 250mg |
$110.0 | 2025-04-16 |
Benzaldehyde, 4-[(diethylamino)methyl]- Suppliers
Benzaldehyde, 4-[(diethylamino)methyl]- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Benzaldehyde, 4-[(diethylamino)methyl]-
Research Brief on Benzaldehyde, 4-[(diethylamino)methyl]- (CAS: 82413-58-9) in Chemical Biology and Pharmaceutical Applications
Benzaldehyde, 4-[(diethylamino)methyl]-, with the CAS number 82413-58-9, is a structurally significant compound in the field of chemical biology and pharmaceutical research. This aromatic aldehyde derivative, characterized by its diethylamino substituent, has garnered attention due to its versatile applications in drug design, medicinal chemistry, and biochemical studies. Recent advancements have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating biological targets.
Recent studies have focused on the synthetic pathways and optimization strategies for Benzaldehyde, 4-[(diethylamino)methyl]-. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an efficient catalytic method for its synthesis, achieving high yields and purity under mild conditions. The study emphasized the compound's stability and reactivity, which are critical for its incorporation into more complex pharmaceutical agents. Additionally, computational modeling has provided insights into its electronic properties, aiding in the design of derivatives with enhanced biological activity.
In the context of drug discovery, Benzaldehyde, 4-[(diethylamino)methyl]- has been investigated as a scaffold for developing novel antimicrobial and anticancer agents. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported its incorporation into hybrid molecules targeting bacterial efflux pumps, showing promising activity against multidrug-resistant strains. The compound's ability to interact with cellular membranes and disrupt microbial biofilms was highlighted as a key mechanism of action.
Furthermore, the compound's role in neuroscience research has been explored. A recent preprint on bioRxiv detailed its use as a precursor in the synthesis of fluorescent probes for imaging neurotransmitter receptors. The diethylamino group's electron-donating properties were leveraged to enhance the probes' brightness and selectivity, enabling real-time visualization of receptor dynamics in neuronal cells. This application underscores the compound's utility in advancing neuropharmacological studies.
Despite its potential, challenges remain in the large-scale production and formulation of Benzaldehyde, 4-[(diethylamino)methyl]-. A 2023 industry report by Chemical & Engineering News noted the need for greener synthetic routes to reduce environmental impact. Innovations in biocatalysis and flow chemistry are being explored to address these concerns, with preliminary results indicating improved sustainability without compromising yield or quality.
In conclusion, Benzaldehyde, 4-[(diethylamino)methyl]- (CAS: 82413-58-9) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from drug development to biochemical probes, highlight its versatility. Future research directions may focus on expanding its therapeutic potential, optimizing synthetic methodologies, and exploring novel derivatives with tailored biological activities. The integration of computational and experimental approaches will likely drive further advancements in this field.
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